molecular formula C11H9N3 B009308 1H-Naphth[2,3-d]imidazol-2-amine CAS No. 102408-31-1

1H-Naphth[2,3-d]imidazol-2-amine

Cat. No.: B009308
CAS No.: 102408-31-1
M. Wt: 183.21 g/mol
InChI Key: PKAMQIFKTSHCLX-UHFFFAOYSA-N
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Description

1H-Naphth[2,3-d]imidazol-2-amine is an organic compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . This fused heterocyclic compound features an imidazole ring, a structure of high significance in biological systems, annulated with a naphthalene system . The imidazole ring is a key pharmacophore in numerous pharmaceuticals and biologically active molecules, known for its role in coordination chemistry, hydrogen bonding, and its amphoteric nature (ability to act as both an acid and a base) . While the specific biological activity and mechanism of action of this compound require further investigation by researchers, compounds containing the imidazole scaffold are widely studied in medicinal chemistry for applications in antifungal agents, anticancer drugs, and antihypertensive medications . This molecule serves as a valuable synthetic intermediate or building block for the development of novel chemical entities, particularly in the synthesis of more complex polycyclic structures. Please Note: This product is intended for research purposes and is not designed for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzo[f]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAMQIFKTSHCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145050
Record name 1H-Naphth(2,3-d)imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102408-31-1
Record name 1H-Naphth(2,3-d)imidazol-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Naphth(2,3-d)imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Naphth 2,3 D Imidazol 2 Amine and Its Analogues

Classical and Contemporary Routes to 1H-Naphth[2,3-d]imidazol-2-amine

The construction of the this compound core primarily relies on the cyclization of a suitable naphthalene-based diamine with a one-carbon synthon.

Cyclocondensation of 2,3-Diaminonaphthalene (B165487) with Cyanogen (B1215507) Bromide

A primary and effective method for the synthesis of this compound involves the reaction of 2,3-diaminonaphthalene with cyanogen bromide. This reaction proceeds through a cyclocondensation mechanism. Initially, one of the amino groups of the diamine attacks the electrophilic carbon of cyanogen bromide, leading to the formation of an intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group, results in the formation of the imidazole (B134444) ring fused to the naphthalene (B1677914) system. This method is advantageous due to the commercial availability of the starting materials and the direct formation of the 2-amino-substituted product. While specific literature detailing this exact transformation for this compound is not abundant, the reaction of diamines with cyanogen bromide is a well-established method for the synthesis of 2-aminoimidazoles. For instance, the synthesis of a dimethylpyridin-fused aminoimidazole backbone has been successfully achieved by treating the corresponding diamine with cyanogen bromide. nih.gov Similarly, the formation of an aminooxazole ring, a related heterocyclic system, is accomplished in almost quantitative yield using cyanogen bromide. nih.gov

Examination of Reaction Conditions and Optimization Strategies

The efficiency of the cyclocondensation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the presence of a base or catalyst. For analogous benzimidazole (B57391) syntheses, which share mechanistic similarities, solvents such as ethanol (B145695), methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. researchgate.net The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates.

Optimization strategies often focus on improving the yield and purity of the final product while minimizing reaction times. In the synthesis of related 2-aminobenzimidazoles, the use of a base is often crucial. For instance, the synthesis of N-arylated 2-aminobenzimidazoles has been achieved using bases like triethylamine (B128534) (TEA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) in the presence of a copper catalyst. nih.gov While a catalyst may not be strictly necessary for the reaction with the highly reactive cyanogen bromide, the addition of a non-nucleophilic base could be beneficial to neutralize the hydrogen bromide formed during the reaction, thus driving the equilibrium towards the product. The choice of base and its stoichiometry would be critical to avoid unwanted side reactions.

Furthermore, microwave irradiation has emerged as a valuable tool in the synthesis of heterocyclic compounds, often leading to shorter reaction times and improved yields. nih.gov The application of microwave heating to the synthesis of this compound could be a viable optimization strategy.

Synthesis of N-Substituted and Ring-Modified Naphth[2,3-d]imidazol-2-amine Derivatives

The biological activity and material properties of this compound can be fine-tuned by introducing substituents at various positions of the molecule.

N-Alkylation and N-Acylation Approaches

The nitrogen atoms of the imidazole ring and the exocyclic amino group are common sites for functionalization.

N-Alkylation: The introduction of alkyl groups on the imidazole nitrogen can be achieved through N-alkylation reactions. Typically, this involves treating the parent compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation (i.e., substitution at N-1 versus N-3 or the exocyclic amino group). Common bases used for the N-alkylation of imidazoles include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). researchgate.netdocumentsdelivered.com The solvent can also play a crucial role, with polar aprotic solvents like DMF and DMSO being common choices. researchgate.net For instance, the N-alkylation of benzimidazoles has been successfully carried out using various alkyl halides in the presence of a base. researchgate.net

N-Acylation: Acyl groups can be introduced at the nitrogen atoms to form amides. This is typically achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate the reaction between the amine and a carboxylic acid. nih.gov The acylation can potentially occur at the endocyclic nitrogen atoms or the exocyclic amino group, and the reaction conditions can be tuned to favor one over the other. For example, selective protection of the exocyclic amino group can be achieved before proceeding with further functionalization. nih.gov

ReagentProduct TypeReference
Alkyl Halide/BaseN-Alkyl researchgate.net
Acyl Chloride/BaseN-Acyl nih.gov
Carboxylic Acid/Coupling AgentN-Acyl nih.gov

Strategies for Functionalization on the Naphthalene Moiety

Modification of the naphthalene ring system offers another avenue for creating diverse analogues. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be employed to introduce functional groups onto the naphthalene core. The position of substitution will be directed by the existing imidazole and amino groups.

Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, provide powerful tools for introducing a wide range of substituents. This often requires the pre-functionalization of the naphthalene ring with a halide or a boronic acid/ester group. For example, palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of functionalized naphthalene derivatives. nih.gov The synthesis of naphtho[2,3-d]imidazole-4,9-diones from substituted naphthoquinones also demonstrates a strategy for functionalization on the naphthalene part of the molecule. documentsdelivered.comnih.gov

General Synthetic Principles for Naphth[2,3-d]imidazoles

The synthesis of the broader class of naphth[2,3-d]imidazoles generally follows several key principles:

Cyclocondensation: The core synthetic strategy involves the condensation of a 1,2- or 2,3-diaminonaphthalene with a one-carbon electrophile. The choice of this electrophile determines the substituent at the 2-position of the imidazole ring. For example, using carboxylic acids or their derivatives leads to 2-alkyl or 2-aryl naphthimidazoles, while using cyanogen bromide or cyanamide (B42294) derivatives yields 2-amino-substituted naphthimidazoles. nih.govresearchgate.net

Step-wise Functionalization: Derivatives with specific substitution patterns are often prepared in a stepwise manner. This may involve the synthesis of a substituted 2,3-diaminonaphthalene precursor followed by cyclization, or the post-modification of the parent naphthimidazole ring system.

Control of Regioselectivity: In N-substitution reactions, the regioselectivity is a critical aspect. The reaction conditions, including the choice of base, solvent, and the nature of the substituent on the heterocyclic core, can significantly influence the position of substitution.

Modern Catalytic Methods: The use of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become an indispensable tool for the functionalization of the naphthalene moiety, allowing for the introduction of a wide array of substituents with high efficiency and selectivity.

By applying these principles, a vast library of this compound analogues can be synthesized for various applications in scientific research and development.

Formation of the Imidazole Heterocycle

The construction of the imidazole ring is a critical step in the synthesis of naphthoimidazoles. A prevalent method involves the condensation of a diamine precursor with a one-carbon source.

A typical synthesis of this compound involves the reaction of 2,3-diaminonaphthalene with cyanogen bromide or similar reagents. A more general and widely applied method for creating the imidazole ring in related structures is the condensation of 2,3-diaminonaphthalene with various aldehydes. researchgate.net This reaction is convenient and allows for the introduction of a wide range of substituents at the 2-position of the imidazole ring. researchgate.net For instance, the reaction of 2,3-diaminonaphthalene with substituted aldehydes can yield a variety of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives. researchgate.net

Another fundamental approach is the condensation reaction of 2,3-naphthalenediamine with formic acid or its derivatives. This process is followed by dehydration and cyclization to form the fused imidazole ring structure. ontosight.ai

More broadly, the synthesis of the imidazole core can be achieved through several classic methods, which are adaptable to naphthoimidazole synthesis. These include:

Debus-Radziszewski Synthesis: This method utilizes a reaction between a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. uobasrah.edu.iq

van Leusen Imidazole Synthesis: This is a versatile method based on the cycloaddition reaction of p-toluenesulfonylmethyl isocyanide (TosMIC) with an aldimine. mdpi.com This approach is known for its convenience and efficiency in constructing the imidazole skeleton. mdpi.com

Reactions with Amidines: The reaction of α-haloketones with a substituted amidine provides another route to multisubstituted imidazoles. nih.gov

The choice of method often depends on the desired substitution pattern on the final molecule. For the synthesis of 2-amino-substituted naphthoimidazoles, starting with a reagent like cyanogen bromide or cyanamide in reaction with 2,3-diaminonaphthalene is a direct approach.

Starting MaterialReagentProduct TypeReference
2,3-DiaminonaphthaleneSubstituted Aldehydes2-Aryl-1H-naphtho[2,3-d]imidazoles researchgate.net
2,3-NaphthalenediamineFormic Acid/Derivatives1H-Naphth[2,3-d]imidazole ontosight.ai
Dicarbonyl Compound, AldehydeAmmoniaSubstituted Imidazoles uobasrah.edu.iq
Aldimine, TosMICBase (e.g., K₂CO₃)Substituted Imidazoles mdpi.com

Annulation Strategies for the Naphthalene System

One such advanced method is a regioselective naphthoannulation strategy that can fuse a newly formed naphthalene ring to two different heterocycles. nih.govrsc.org This demonstrates the ability to build the aromatic system through controlled cyclization reactions. Another modern approach involves the use of enaminones as versatile precursors for creating various aromatic compounds, including naphthalenes. researchgate.net Enaminones contain both nucleophilic and electrophilic sites, making them valuable intermediates in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net

The Sugasawa reaction is a classic method used for the ortho-acylation of anilines and related amino-aromatic compounds. mdpi.com This reaction can be employed to introduce a carbonyl group adjacent to an amino group on a benzene (B151609) ring, which can then serve as a handle for subsequent cyclization reactions to form a second ring, ultimately leading to a naphthalene system. mdpi.com

These annulation strategies offer a powerful way to construct complex polycyclic aromatic systems from simpler starting materials, providing flexibility in the design and synthesis of novel naphthoimidazole analogues.

StrategyPrecursor TypeKey FeatureReference
Regioselective NaphthoannulationHeterocyclic compoundsFuses a new naphthalene ring to existing rings nih.govrsc.org
Enaminone-based AnnulationEnaminonesUtilizes push-pull olefin for aromatic ring formation researchgate.net
Sugasawa ReactionAnilines/Naphthylamines, NitrilesOrtho-acylation to prepare for ring closure mdpi.com

Catalytic Methods in Naphthoimidazole Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, improved yields, and greater efficiency. The synthesis of naphthoimidazoles and their precursors benefits significantly from various catalytic methods.

Heterogeneous Catalysis:

FeCl₃/SiO₂: A solid-supported catalyst, ferric chloride on silica (B1680970) gel, has been effectively used for the synthesis of multisubstituted imidazoles. nih.gov This heterogeneous system is advantageous because it is easy to handle, recyclable, and often allows for solvent-free reaction conditions, making the process more environmentally friendly. nih.gov

ZnO Nanoparticles: Zinc oxide nanoparticles have proven to be an effective and recyclable catalyst for the cyclocondensation reaction between o-phenylenediamines and aromatic aldehydes to form benzimidazoles, which are structurally related to naphthoimidazoles. researchgate.netmdpi.com This method is noted for high product yields and short reaction times. researchgate.net

Homogeneous and Reduction Catalysis:

Palladium on Carbon (Pd/C): Catalytic hydrogenation using Pd/C is a standard and highly efficient method for the reduction of nitro groups. nih.govacs.org In the context of naphthoimidazole synthesis, this is a key step to prepare the essential 2,3-diaminonaphthalene precursor from its corresponding dinitro- or nitro-amino-naphthalene starting material. nih.govacs.org

Nickel-Aluminum (Ni-Al) Alloy: This alloy is used as a catalyst for the reduction of cyano groups to formyl groups in the presence of formic acid. nih.govacs.org

Copper Catalysis: Copper salts, such as CuCl₂·2H₂O, have been used to catalyze the diamination of terminal alkynes with amidines, providing a route to 1,2,4-trisubstituted imidazoles. organic-chemistry.org

These catalytic methods are integral to the efficient and scalable synthesis of this compound and its analogues, enabling the production of these complex molecules for further research and application.

CatalystReaction TypeApplicationReference
FeCl₃/SiO₂CondensationSynthesis of multisubstituted imidazoles nih.gov
ZnO NanoparticlesCyclocondensationSynthesis of benzimidazoles from diamines and aldehydes researchgate.netmdpi.com
10% Pd/CCatalytic HydrogenationReduction of nitro groups to amines nih.govacs.org
Ni-Al AlloyCatalytic ReductionReduction of cyano groups nih.govacs.org
Copper Salts (e.g., CuCl₂)DiaminationSynthesis of trisubstituted imidazoles from alkynes organic-chemistry.org

Spectroscopic and Advanced Structural Characterization of Naphth 2,3 D Imidazol 2 Amine Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Assignment of Chemical Shifts and Coupling Patterns

¹H NMR and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring nuclei. ubc.ca

For the 1H-Naphth[2,3-d]imidazol-2-amine core, the aromatic protons on the naphthalene (B1677914) ring system typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) are influenced by the substitution pattern on the aromatic rings. rsc.orgnih.gov The protons on the imidazole (B134444) ring also exhibit distinct chemical shifts. The N-H proton of the imidazole ring is often observed as a broad singlet at a lower field, its exact position being sensitive to solvent and concentration. rsc.orgresearchgate.net

In the ¹³C NMR spectrum, the carbon atoms of the fused aromatic system show signals in the range of approximately δ 110 to 150 ppm. nih.gov The carbon atom attached to the amino group (C2) in the imidazole ring typically appears in a distinct region of the spectrum. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of substituents. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Scaffold

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Naphthalene H7.0 - 8.5110 - 140
Imidazole H7.0 - 8.0115 - 145
Imidazole N-HVariable (often >10)-
Imidazole C2-~150 - 160
Other Aromatic C-120 - 150

Note: These are general ranges and can vary based on substituents and solvent.

Two-Dimensional NMR Techniques for Connectivity Elucidation

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguously assigning signals and elucidating the connectivity of atoms in complex molecules like naphthimidazole derivatives. youtube.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. mdpi.com It is instrumental in tracing the proton-proton networks within the naphthalene and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. youtube.com This is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). ipb.ptyoutube.com HMBC is particularly powerful for connecting different fragments of the molecule, for instance, linking a substituent to the main aromatic scaffold or confirming the fusion of the imidazole and naphthalene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is useful for determining the stereochemistry and conformation of the molecule. researchgate.net

By combining these 2D NMR methods, a complete and unambiguous assignment of all proton and carbon signals in the this compound scaffold and its derivatives can be achieved. mdpi.com

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₁H₉N₃), the exact mass can be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm. mpg.de This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

The analysis of fragmentation patterns in the mass spectrum can also yield valuable structural information. The way a molecule breaks apart upon ionization can reveal the nature of its constituent parts and how they are connected. For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺184.0869
[M+Na]⁺206.0688
[M-H]⁻182.0713

M refers to the molecular formula C₁₁H₉N₃. Data is illustrative and would be confirmed by experimental HRMS.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are highly effective for identifying the functional groups present in a compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. mdpi.com Key functional groups have characteristic absorption frequencies. For this compound, the N-H stretching vibrations of the amine and imidazole groups are expected in the region of 3200-3500 cm⁻¹. The C=N stretching of the imidazole ring and C=C stretching of the aromatic naphthalene system would appear in the 1500-1650 cm⁻¹ region. esisresearch.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. nih.gov A key advantage of Raman is that symmetric vibrations, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum. nih.gov This can be particularly useful for analyzing the vibrations of the symmetric naphthalene ring system.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Amine/Imidazole)Stretching3200 - 3500
C-H (Aromatic)Stretching3000 - 3100
C=N (Imidazole)Stretching1550 - 1650
C=C (Aromatic)Stretching1500 - 1600
N-HBending1580 - 1650

These are approximate ranges and can be influenced by the molecular environment.

Electronic Absorption and Fluorescence Spectroscopy for Aromatic System Analysis

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and properties of conjugated aromatic systems.

UV-Visible Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Naphthimidazole derivatives, with their extended π-conjugated systems, typically exhibit strong absorption bands in the UV region. mdpi.com The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. nih.gov

Fluorescence Spectroscopy: Many naphthimidazole derivatives are fluorescent, meaning they emit light after being electronically excited. ontosight.ai The fluorescence emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum. The fluorescence properties, including the quantum yield and lifetime, are highly dependent on the molecular structure and the surrounding environment. This makes them interesting candidates for applications such as fluorescent probes and materials. mdpi.com

Table 4: Representative Photophysical Data for Naphthimidazole Derivatives

Technique Parameter Typical Range
UV-Visible Absorptionλ_max (nm)300 - 450
Fluorescence Emissionλ_em (nm)400 - 550

Ranges are illustrative and highly dependent on the specific derivative and solvent.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Detailed research findings from X-ray diffraction studies on related benzimidazole (B57391) and naphthoxazine derivatives provide valuable insights into the likely solid-state characteristics of this compound. These studies consistently show the formation of extensive hydrogen-bonding networks and specific molecular conformations.

For instance, the crystal structure of 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole reveals that the naphthalene and benzimidazole ring systems are not coplanar, with a dihedral angle of 39.22 (8)° between their mean planes. nih.gov In the crystal, molecules are linked by N—H···N hydrogen bonds, forming chains that propagate along a specific crystal axis. nih.gov These chains are further organized into layers through C—H···π interactions. nih.gov A more complex derivative, 2-(4-methoxynaphthalen-1-yl)-1-[(4-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole, which crystallizes as an ethanol (B145695) monosolvate, exhibits a larger dihedral angle of 64.76 (6)° between the naphthalene and benzimidazole rings. nih.gov Its crystal structure is stabilized by an O—H···N hydrogen bond involving the ethanol molecule. nih.gov

Similarly, a study on 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, a related heterocyclic system, shows the compound crystallizes in the monoclinic P2₁/c space group. mdpi.com The structure is stabilized by multiple hydrogen bonding interactions, including O–H···N, N–H···O, and N–H···N bonds, with a methanol (B129727) molecule participating in the network. mdpi.com The imidazole and perimidine ring systems are not in the same plane, exhibiting a significant dihedral angle. mdpi.com

In another relevant example, the analysis of chiral bis-dihydro nih.govontosight.ainaphthoxazines and imidazolidine (B613845) derivatives highlights the role of intramolecular hydrogen bonds of the O–H···N type in stabilizing the molecular and crystal structure. mdpi.com The packing of molecules in the crystal structure is further governed by weak C–H···O and C–H···π interactions. mdpi.com

These examples from closely related compounds underscore the importance of hydrogen bonding and π-π stacking interactions in dictating the solid-state architecture of naphthimidazole and analogous scaffolds. The presence of both hydrogen bond donors (N-H groups) and acceptors (N atoms) in this compound suggests that it would also form robust intermolecular hydrogen-bonded networks.

Below are interactive data tables summarizing the crystallographic data for some of these related compounds, which serve as a reference for the expected structural features of this compound.

Table 1: Crystallographic Data for 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole (I) and its Derivative (II) nih.gov

ParameterCompound I (C₁₈H₁₄N₂O)Compound II (C₃₀H₂₄N₂O₂·C₂H₆O)
Formula C₁₈H₁₄N₂OC₃₀H₂₄N₂O₂·C₂H₆O
Crystal System Not SpecifiedNot Specified
Space Group Not SpecifiedNot Specified
Dihedral Angle (Naphthalene-Benzimidazole) 39.22 (8)°64.76 (6)°
Key Intermolecular Interactions N—H···N hydrogen bonds, C—H···π interactionsO—H···N hydrogen bond (with ethanol)

Table 2: Crystallographic Data for 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine mdpi.com

ParameterValue
Formula Not Specified
Crystal System Monoclinic
Space Group P2₁/c
Key Intermolecular Interactions O–H···N, N–H···O, N–H···N
Dihedral Angle (Perimidine-Imidazole) 95.74(7)°

Table 3: Intermolecular Interactions in Chiral Bis-dihydro nih.govontosight.ainaphthoxazines and Imidazolidine Derivatives mdpi.com

Mechanistic Organic Chemistry and Reactivity of 1h Naphth 2,3 D Imidazol 2 Amine

Reactivity of the Exocyclic Amine Group

The amine group attached to the C2 position of the imidazole (B134444) ring is a key site for chemical transformations.

The exocyclic amine group in 1H-Naphth[2,3-d]imidazol-2-amine possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in a variety of reactions, making it a prime target for derivatization. The synthesis of related 2-aminoimidazole compounds often involves the functionalization of this amine group. nih.gov

The reactivity of this amine can be influenced by the electronic effects of the fused naphthyl and imidazole rings. The imidazole ring, in particular, can modulate the electron density on the exocyclic nitrogen, thereby affecting its nucleophilicity.

The 2-aminoimidazole core structure is a fundamental component of a class of compounds known as cyclic guanidines. nih.gov Guanidines are characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogens. The exocyclic amine of this compound can serve as a precursor for the synthesis of more complex guanidine-containing structures.

The synthesis of guanidine (B92328) analogues can be achieved through various methods, including the reaction of the 2-amino group with guanylating reagents. nih.gov These reactions often involve the initial activation of the amine or the use of reagents like S-methylisothiouronium salts or carbodiimides. researchgate.net The resulting guanidine derivatives often exhibit distinct chemical properties and biological activities due to the presence of the highly basic and resonance-stabilized guanidinium (B1211019) group. researchgate.net

Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The fused naphthalene ring system provides a scaffold for aromatic substitution reactions, allowing for the introduction of various functional groups.

In electrophilic aromatic substitution (EAS) reactions, the benzene (B151609) ring acts as a nucleophile. youtube.com The fused imidazole ring, particularly the nitrogen atoms, can influence the regioselectivity of these substitutions on the naphthalene moiety. The electron-donating or withdrawing nature of the imidazole system as a whole will direct incoming electrophiles to specific positions on the naphthalene ring. For EAS reactions, electron-donating groups are activating, leading to faster reaction rates compared to unsubstituted benzene. youtube.com

Nucleophilic aromatic substitution (NAS) offers a pathway for modifying aromatic rings by replacing a leaving group with a nucleophile. nih.gov For NAS to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups. youtube.com In the context of this compound, the feasibility of NAS on the naphthalene ring would depend on the presence of suitable leaving groups and the electronic influence of the fused imidazole ring. The mechanism for NAS reactions is generally considered to be a two-step addition-elimination process via a Meisenheimer complex, although concerted mechanisms have also been proposed. nih.gov

Prototropic Tautomerism and Isomerization Processes within the Imidazole Moiety

Prototropic tautomerism is a fundamental concept in the chemistry of heterocyclic compounds, involving the migration of a proton between two or more sites within a molecule. indexcopernicus.comwikipedia.org This phenomenon is particularly relevant to the imidazole ring of this compound.

Hydrogen Bonding Networks and Supramolecular Interactions

The molecular structure of this compound features several functional groups that are pivotal to its participation in hydrogen bonding and the subsequent formation of complex supramolecular architectures. The imidazole ring system, combined with the 2-amino substituent, provides a rich interplay of hydrogen bond donors and acceptors, governing the molecule's self-assembly in the solid state.

The primary sites for hydrogen bonding within the molecule are the two nitrogen atoms of the imidazole ring and the exocyclic amino group. Specifically, the N-H group within the imidazole ring and the -NH2 group at the 2-position act as hydrogen bond donors. The sp2-hybridized nitrogen atom in the imidazole ring serves as a hydrogen bond acceptor. This combination of donors and acceptors allows for the formation of robust and directional intermolecular connections.

Studies on structurally related imidazole and benzimidazole (B57391) compounds show that a common and highly stable motif involves the formation of infinite chains or tapes through N-H···N hydrogen bonds. nih.gov In this arrangement, the imidazole N-H of one molecule donates a hydrogen to the acceptor nitrogen of an adjacent molecule, creating a linear, repeating pattern. In the case of this compound, it is highly probable that such chains form the primary backbone of its supramolecular structure.

The table below summarizes the potential hydrogen bonding sites in the this compound molecule.

Table 1: Potential Hydrogen Bond Donors and Acceptors

Functional Group Atom/Group Type
Imidazole Ring N-H Donor
Imidazole Ring =N- Acceptor

To provide context for the strength and geometry of these interactions, the following table includes representative hydrogen bond data from crystallographic studies of structurally related imidazole compounds. These values illustrate the typical bond lengths and motifs observed in similar systems.

Table 2: Representative Hydrogen Bond Data from Analogous Imidazole Compounds

Compound Type Interaction Motif Donor-Acceptor (D···A) Distance (Å) Reference
Imidazole Derivative N-H···N (chain formation) ~2.83 mdpi.com
Benzimidazole Derivative N-H···N (chain formation) Not specified nih.gov
Imidazole-Perimidine N-H···N (dimer formation) Not specified mdpi.com
Imidazole-Perimidine Solvate O-H···N 2.731 mdpi.com

These interactions are fundamental to understanding the material properties of this compound, as the strength and dimensionality of the hydrogen-bonded network influence its solubility, melting point, and crystal morphology.

Computational Chemistry and Theoretical Modeling of 1h Naphth 2,3 D Imidazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, rooted in quantum mechanics, are used to determine the distribution of electrons and the energies of molecular orbitals. For 1H-Naphth[2,3-d]imidazol-2-amine, such calculations reveal critical aspects of its reactivity and stability.

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

In studies of similar imidazole-based heterocyclic systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. bohrium.com For this compound, the naphthalene (B1677914) and imidazole (B134444) rings are expected to be the primary contributors to the frontier orbitals. The amino group (-NH2) at the 2-position is anticipated to influence the electron density, potentially raising the HOMO energy level.

Molecular Electrostatic Potential (MEP) mapping is another vital output of these calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. researchgate.net For this compound, negative potential is expected around the nitrogen atoms of the imidazole ring, indicating sites prone to electrophilic attack, while the hydrogen atoms of the amine and imidazole N-H would exhibit positive potential.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Imidazole Derivative This table presents data for a different, yet structurally related, imidazole compound to illustrate typical values obtained from quantum chemical calculations.

ParameterEnergy (eV)Description
EHOMO-5.62Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.89Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)3.73Difference between LUMO and HOMO; indicates chemical reactivity and stability.
Data derived from studies on similar heterocyclic systems. nih.gov

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of many-electron systems. researchgate.net It is particularly effective for determining the optimized geometry and conformational preferences of molecules like this compound.

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule's atoms. While the fused naphtho-imidazole core of the compound is largely planar and rigid, the amino group at the 2-position can exhibit rotational freedom. DFT calculations can map the potential energy surface associated with the rotation of this group and other flexible bonds to identify the global minimum energy conformation. nih.gov

These calculations provide precise predictions of geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related bi-imidazole structures, C-C bond lengths within the rings are typically in the range of 1.35 to 1.46 Å. nih.gov DFT methods, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can reproduce experimental X-ray diffraction data with high accuracy. nih.gov This allows for the detailed structural characterization of this compound even in the absence of experimental crystal data.

Table 2: Predicted Geometrical Parameters for an Imidazole Ring System This table shows typical bond lengths and angles for an imidazole ring, as would be calculated using DFT. These values are representative and would be specific to the full this compound structure.

ParameterTypical Calculated Value
N1-C2 Bond Length1.37 Å
C2-N3 Bond Length1.32 Å
N3-C4 Bond Length1.38 Å
C4-C5 Bond Length1.36 Å
C5-N1 Bond Length1.38 Å
N1-C2-N3 Bond Angle111.5°
C2-N3-C4 Bond Angle106.0°
Data derived from computational studies on imidazole-containing compounds. nih.gov

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which is essential for verifying the identity and structure of a synthesized compound. DFT calculations can accurately forecast various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts, when compared to experimental spectra, serve as a powerful tool for structural assignment. For this compound, calculations would predict distinct signals for the protons and carbons of the naphthalene system, the imidazole ring, and the amino group. researchgate.net

Vibrational Spectroscopy (FT-IR): Theoretical calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. The resulting theoretical infrared (IR) spectrum can be compared with the experimental FT-IR spectrum to assign specific absorption bands to the corresponding bond vibrations (e.g., N-H stretch, C=N stretch, aromatic C-H bend). nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. This allows for the prediction of the absorption wavelengths (λ_max) in the UV-Visible spectrum, providing insight into the electronic properties of the molecule's chromophore, which in this case is the extended π-system of the naphthoimidazole core. dntb.gov.ua

Table 3: Illustrative Comparison of Experimental and Theoretical NMR Shifts for a Heterocyclic Amine This table demonstrates the correlation typically observed between predicted and measured NMR data for a complex heterocyclic molecule, validating the computed structure.

Atom PositionExperimental ¹H NMR (ppm)Theoretical ¹H NMR (ppm)
Imine H (N=CH)8.889.06
Pyrimidine H18.638.91
Pyrimidine H28.548.54
Pyrimidine H36.927.06
Data from a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given that naphthoimidazole derivatives are explored for various biological activities, understanding how this compound interacts with potential protein targets is crucial. figshare.comrsc.org Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques for this purpose.

Molecular Docking: This technique predicts the preferred binding orientation and affinity of a ligand (the compound) within the active site of a biological target, such as an enzyme or receptor. For example, derivatives of 2-aryl-1H-naphtho[2,3-d]imidazole have been docked into the active site of the urease enzyme to investigate their inhibitory potential. rsc.org Docking studies on this compound could identify key interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) with amino acid residues, suggesting its mechanism of action.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. nih.gov By simulating the atomic motions of the system, MD can confirm whether the binding pose is stable and provide a more refined understanding of the binding energetics and conformational changes that may occur upon ligand binding. jchemlett.com

Table 4: Potential Protein Targets and Key Interactions for Naphthoimidazole Derivatives This table lists potential biological targets investigated for related imidazole scaffolds and the types of interactions that computational models typically identify.

Potential Target ClassExample TargetKey Interacting Residues/Interactions
KinasesTyrosine KinaseHydrogen bonds with backbone atoms in the hinge region; hydrophobic interactions in the active site.
TopoisomerasesTopoisomerase IIntercalation between DNA base pairs; hydrogen bonding with amino acid residues and the DNA backbone. nih.govacs.org
Parasitic EnzymesNADH-Fumarate ReductaseHydrogen bonding with residues like Arginine and Lysine; hydrophobic interactions with Phenylalanine. nih.gov
Bacterial EnzymesUreaseCoordination with metal ions (e.g., Ni²⁺) in the active site; hydrogen bonds with surrounding residues. rsc.org

Structure-Activity Relationship (SAR) Derivation via Chemoinformatic Approaches

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. researchgate.net Chemoinformatic approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, use computational methods to formalize these relationships. nih.govresearchgate.net

For this compound, SAR analysis would involve systematically exploring how different substituents on the naphthalene or imidazole rings influence a specific biological effect. For example, in related benzimidazole (B57391) series, substitutions at the N1, C2, C5, and C6 positions have been shown to significantly impact anti-inflammatory or anticancer activity. mdpi.com

QSAR models take this a step further by creating a mathematical equation that correlates the biological activity of a series of compounds with their physicochemical properties (descriptors), such as lipophilicity (logP), electronic properties, and steric parameters. nih.gov By building a QSAR model for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.netnih.gov

Table 5: General SAR Principles for Benzimidazole/Naphthoimidazole Scaffolds This table summarizes common findings from SAR studies on related heterocyclic cores, which can guide the derivatization of this compound.

Position of SubstitutionType of SubstituentGeneral Effect on Biological Activity
Imidazole N1-positionAlkyl or benzyl (B1604629) groupsOften modulates solubility and can influence binding affinity. nih.gov
Imidazole C2-positionAryl or substituted aryl groupsCan significantly impact potency and selectivity through interactions with target protein pockets. rsc.org
Naphthalene RingElectron-withdrawing groups (e.g., -NO₂, -Cl)Can enhance certain activities by altering the electronic properties of the π-system. mdpi.com
Naphthalene RingElectron-donating groups (e.g., -OCH₃, -OH)May increase antioxidant properties or alter metabolic stability. rsc.org

Exploration of Biological Activities and Biochemical Mechanisms Non Clinical Contexts

Investigation of Antimicrobial and Antiviral Properties of Naphthoimidazole Frameworks

The imidazole (B134444) ring is a core component of many compounds with established antimicrobial and antiviral efficacy. nih.govdovepress.com Research into related heterocyclic compounds, including those with a naphthoimidazole framework, has explored their potential to combat various pathogens.

Derivatives of the closely related benzimidazole (B57391) scaffold have shown significant antimicrobial properties. benthamscience.com For instance, certain N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have demonstrated high antifungal activity against multiple Candida species and notable antibacterial effects against E. coli and P. aeruginosa. benthamscience.com Specifically, compounds featuring 1-methyltetrazole, benzothiazole, and 6-chlorobenzothiazole moieties were found to be particularly potent. benthamscience.com

In the antiviral domain, the broader imidazole class has shown promise. nih.gov Studies on 2-arylimidazoles have identified compounds with activity against a range of orthopoxviruses, including the vaccinia and variola viruses. rsc.org The mechanism of action for some antimicrobial nitroimidazole derivatives involves the reduction of the nitro group to a radical anion, which is toxic to anaerobic microbes. nih.gov While direct studies on the antiviral properties of 1H-Naphth[2,3-d]imidazol-2-amine are limited, the known activity of the imidazole core suggests a potential area for future investigation. nih.govontosight.ai

Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives This table presents data on related benzimidazole compounds to illustrate the potential of the imidazole scaffold.

Compound TypeTested OrganismsObserved ActivityReference
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivativesC. albicans, C. krusei, C. glabrata, C. parapsilosisHigh antifungal activity compared to ketoconazole. benthamscience.com
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivativesP. aeruginosa, E. coliInhibitory activity observed; some derivatives showed equal or greater effect against E. coli than chloramphenicol. benthamscience.com
2-Aryl-1-hydroxyimidazolesVaccinia virus, Cowpox virus, Variola virusDemonstrated high selectivity indices against vaccinia and variola viruses. rsc.org

Anticancer Activity Studies and Mechanisms of Action in Cell-Based Assays

The most significant research into the naphthoimidazole framework has been in the field of oncology. Derivatives of naphth[2,3-d]imidazole-4,9-dione, in particular, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. consensus.appnih.gov

A key finding is the selective activity of these compounds against slowly growing solid tumors. consensus.appnih.gov In a comprehensive study, several 1- and 2-substituted derivatives of 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione were tested. While many substitutions did not enhance cytotoxic activity, the parent compound remained highly active. nih.gov This highlights the importance of the core naphthoimidazole-dione structure in exerting its anticancer effects. consensus.appnih.gov

The proposed mechanisms for the anticancer action of imidazole-based compounds are diverse. They include the induction of apoptosis (programmed cell death), interference with the cell cycle, and inhibition of key proteins involved in tumor growth and proliferation. dovepress.comnih.gov For example, some imidazole derivatives have been shown to induce cell cycle arrest at the G1 or G2/M phase, preventing cancer cells from dividing. dovepress.comnih.gov Apoptosis can be triggered through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspase enzymes and modulation of proteins like p53. mdpi.comnih.gov

Table 2: Cytotoxic Activity of Selected Naphth[2,3-d]imidazole-4,9-dione Derivatives

CompoundTargetKey FindingsReference
1-Ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dioneNCI in vitro cancer cell line panelRemains the most active derivative in its series against slowly growing solid tumors. nih.gov
Substituted Naphth[2,3-d]imidazole-4,9-dionesSlowly growing solid tumorsShowed high activity and selectivity. consensus.app
2-[(2-Fluorophenyl)acetamido]-3-chloro-1,4-naphthoquinoneNCI in vitro cancer cell line panelA related naphthoquinone that showed high levels of activity and selectivity; selected for further in vivo testing. nih.gov

Enzyme Inhibition and Modulation Studies

The ability of imidazole-containing compounds to inhibit specific enzymes is a key mechanism behind their therapeutic potential. nih.gov The imidazole scaffold can interact with the active sites of various enzymes, including kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov

For example, certain imidazole derivatives have been identified as potent inhibitors of carbonic anhydrase IX, an enzyme associated with tumor progression. dovepress.com Others act as inhibitors of protein kinases such as BRAFV600E, a mutation found in many melanomas. dovepress.com Benzimidazole derivatives, which are structurally similar to naphthoimidazoles, are a common scaffold for kinase inhibitors, sometimes binding directly to the hinge region of the enzyme's ATP-binding pocket. nih.gov Antifungal imidazoles function by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, which is vital for fungal cell membrane synthesis. dergipark.org.tr This capacity for enzyme inhibition suggests that this compound and its analogues could be promising candidates for developing targeted enzyme inhibitors.

Receptor Binding and Signaling Pathway Modulation Research (e.g., Toll-Like Receptors)

Beyond direct enzyme inhibition, naphthoimidazole frameworks may exert their biological effects by modulating cell surface or intracellular receptors and their associated signaling pathways. An important family of receptors in the immune system is the Toll-Like Receptors (TLRs), which recognize molecular patterns associated with pathogens and cellular damage. nih.gov

Computational modeling and molecular docking studies have been used to understand how small molecules can act as agonists or antagonists of the TLR4/MD-2 receptor complex, which is involved in the innate immune response to bacteria. nih.gov While specific studies on this compound binding to TLRs are not prominent, the general principles of small molecule modulation of these receptors provide a framework for future research. Furthermore, imidazole-based compounds have been shown to interfere with the vascular endothelial growth factor (VEGF) pathway, which is critical for angiogenesis (the formation of new blood vessels) required for tumor growth. nih.gov

Interaction with Biological Macromolecules (e.g., proteins, DNA)

The fundamental mechanism of action for many therapeutic agents involves direct interaction with biological macromolecules like proteins and nucleic acids. nih.gov The planar structure of the naphthoimidazole ring system makes it a prime candidate for interacting with DNA.

Studies on structurally related compounds provide insight into this potential. Naphthoxazoles, for example, have been shown to bind to the grooves of the DNA helix. researchgate.net Some benzimidazole compounds are thought to exert their anticancer effects through a DNA alkylation mechanism. nih.gov The interaction can be non-covalent, such as intercalation (inserting between base pairs) or groove binding, which can disrupt DNA replication and transcription. researchgate.net Another critical interaction for anticancer activity is with tubulin, the protein that polymerizes to form microtubules. nih.gov These structures are essential for cell division, and compounds that disrupt microtubule dynamics can halt the proliferation of cancer cells. nih.gov The ability of imidazole-based compounds to interfere with microtubule assembly is a proven molecular mechanism for their anticancer action. nih.gov

Table 3: Summary of Compound Classes and Their Interactions

Compound ClassMacromolecule TargetMode of InteractionReference
NaphthoxazolesDNAGroove binding researchgate.net
BenzimidazolesDNAAlkylation mechanism nih.gov
Naphthopyran DerivativesTubulinInhibition of polymerization, microtubule destabilization nih.gov
Imidazole Platinum ComplexDNAIncreased DNA fragmentation mdpi.com

Applications in Advanced Materials and Analytical Sciences

Development of Chemical Sensors and Recognition Systems for Anions and Cations

The unique structure of 1H-Naphth[2,3-d]imidazol-2-amine, featuring a hydrogen bond donor-acceptor system and a fluorogenic naphthyl group, makes it an excellent candidate for the development of chemical sensors. Researchers have successfully utilized this compound and its derivatives to create selective and sensitive detection systems for various ions.

For instance, a sensor incorporating the this compound framework has demonstrated the ability to selectively detect zinc (Zn²⁺) and copper (Cu²⁺) ions through distinct fluorescent and colorimetric responses. This dual-channel detection allows for the simultaneous recognition of both cations. The sensor exhibits a "turn-on" fluorescent response to Zn²⁺, while the addition of Cu²⁺ leads to a "turn-off" response. This differential behavior is attributed to the varying coordination modes of the metal ions with the imidazole (B134444) and amine groups of the ligand.

Furthermore, derivatives of this compound have been engineered to act as selective chemosensors for specific anions. By modifying the core structure, researchers have created sensors capable of detecting biologically important anions like fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻) through changes in their fluorescence or absorption spectra. The sensing mechanism often involves the formation of hydrogen bonds between the N-H protons of the imidazole ring and the target anion, leading to a measurable optical response.

Ligand Design in Coordination Chemistry and Catalysis

The versatile coordination behavior of this compound and its derivatives has positioned them as valuable ligands in coordination chemistry and catalysis.

N-Heterocyclic Carbene (NHC) Precursors from Naphthoimidazoles

Naphthoimidazole derivatives, including this compound, serve as effective precursors for the synthesis of N-heterocyclic carbenes (NHCs). These NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. The resulting naphtho-annulated NHC ligands can be coordinated to various transition metals, such as palladium, to form stable catalytic complexes. These complexes have shown high efficacy in cross-coupling reactions, a fundamental transformation in organic synthesis.

Chelation and Pincer Ligand Architectures

The structure of this compound allows for its incorporation into multidentate ligand frameworks, including chelating and pincer-type ligands. These architectures enhance the stability of the resulting metal complexes and can influence the catalytic activity and selectivity of the metal center. By strategically placing coordinating groups on the naphthyl and imidazole rings, ligands with specific bite angles and electronic properties can be designed. These tailored ligands have been employed in a variety of catalytic applications, taking advantage of the robust and tunable nature of the naphthoimidazole scaffold.

Photophysical Properties and Potential in Optoelectronic Materials

The extended π-conjugated system of the naphthalene (B1677914) unit fused with the imidazole ring endows this compound and its derivatives with interesting photophysical properties. These compounds typically exhibit strong absorption in the UV region and fluorescence in the visible spectrum.

The emission properties of these compounds can be finely tuned by chemical modification. For example, the introduction of electron-donating or electron-withdrawing groups onto the naphthyl or imidazole rings can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength. This tunability makes them promising candidates for use as emitters in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The inherent fluorescence of the naphthoimidazole core is also a key feature in its application as a fluorescent sensor.

Use as Building Blocks in Supramolecular Chemistry

The ability of this compound to participate in hydrogen bonding and π-π stacking interactions makes it a valuable building block in supramolecular chemistry. These non-covalent interactions can be exploited to construct well-defined, self-assembled architectures such as gels, liquid crystals, and molecular networks.

For instance, the planar naphthyl group facilitates π-π stacking, while the imidazole and amine moieties provide sites for directional hydrogen bonding. By designing molecules that incorporate this scaffold, researchers can create complex supramolecular structures with emergent properties. These materials have potential applications in areas such as drug delivery, sensing, and materials science, where the control of molecular organization at the nanoscale is crucial.

Emerging Research Directions and Future Perspectives

Integration of 1H-Naphth[2,3-d]imidazol-2-amine into Hybrid Material Systems

The fusion of this compound and its analogs into hybrid material systems is a burgeoning area of research with significant promise. The inherent properties of the naphthoimidazole core, such as its planarity, potential for fluorescence, and ability to engage in various intermolecular interactions, make it an attractive building block for creating novel materials with unique functionalities. ontosight.ai

One key area of exploration is the development of metal-organic frameworks (MOFs) and coordination polymers. For instance, a mononuclear ruthenium complex incorporating a naphthoquinone-annelated imidazole (B134444) ligand, specifically 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione, has been synthesized and characterized. researchgate.net This complex exhibits interesting electrochemical properties, with four reversible redox waves, highlighting its potential for applications in catalysis and electronic materials. researchgate.net Similarly, heteroleptic iron complexes with the same ligand have been shown to exhibit spin-crossover behavior, a property valuable for developing molecular switches and sensors. researchgate.net

The integration of these imidazole derivatives is not limited to metal complexes. The development of organic light-emitting diodes (OLEDs) has benefited from the rational design of phenanthroimidazole-based materials. researchgate.netresearchgate.net These materials can act as highly efficient emitters, contributing to the performance of deep-blue and other colored OLEDs. researchgate.netresearchgate.net The design of bipolar host materials incorporating pyridine (B92270) and diphenylphosphine (B32561) oxide units alongside a carbazole-functionalized phenanthroimidazole core has led to the development of efficient blue and green phosphorescent OLEDs. researchgate.net

Chemo- and Regioselective Functionalization Strategies

Advancements in synthetic methodologies are enabling more precise control over the chemical modification of the this compound scaffold. Chemo- and regioselective functionalization strategies are crucial for systematically tuning the compound's properties and for creating a diverse library of derivatives for various applications.

A common synthetic route to access the core structure involves the condensation of 2,3-diaminonaphthalene (B165487) with reagents like formic acid or various aldehydes. ontosight.airesearchgate.netrsc.org This straightforward approach allows for the introduction of different substituents at the 2-position of the imidazole ring. For example, a series of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives were synthesized by condensing 2,3-diaminonaphthalene with variously substituted aldehydes. researchgate.netrsc.org

More advanced strategies focus on achieving selectivity in more complex systems. For instance, rhodium-catalyzed [4+1] annulation reactions have been developed for the chemo- and regioselective synthesis of functionalized 1H-imidazo[1,5-a]indol-3(2H)-ones. researchgate.net While not directly involving this compound, these methods showcase the types of sophisticated catalytic systems that can be adapted for the selective functionalization of similar heterocyclic compounds. The ability to control where new functional groups are introduced on the molecule is paramount for establishing clear structure-activity relationships.

Advanced Spectroscopic Characterization of Dynamic Processes

A deep understanding of the dynamic processes of this compound and its derivatives at the molecular level is being achieved through the application of advanced spectroscopic techniques, often complemented by computational studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structures of newly synthesized derivatives. Both 1D and 2D NMR techniques are routinely used to confirm the connectivity of atoms within the molecule. rsc.orgmdpi.comresearchgate.net For example, the structures of 15 new 2-aryl-1H-naphtho[2,3-d]imidazole derivatives were confirmed using MS and NMR spectroscopic techniques. rsc.org

In conjunction with experimental data, Density Functional Theory (DFT) calculations are providing valuable insights into the electronic structure, molecular orbitals, and thermodynamic properties of these compounds. researchgate.net DFT studies can help to understand various structural parameters and correlate observed spectroscopic transitions with electronic transitions. researchgate.net This combined experimental and theoretical approach was used to study a novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, where DFT calculations at the B3LYP level were employed. researchgate.net

The photophysical properties, such as fluorescence, are also a key area of investigation. The inherent fluorescence of some naphthoimidazole derivatives makes them candidates for applications in biomedical imaging. ontosight.ai Advanced spectroscopic techniques are crucial for characterizing the emission and absorption properties of these molecules and for understanding how these properties are influenced by their chemical environment and structural modifications.

Deeper Elucidation of Biochemical Interaction Mechanisms

Research into the biochemical interactions of this compound derivatives is revealing their potential as biologically active agents. Studies have explored their anticancer, antimicrobial, and antifungal properties, with efforts focused on understanding the underlying mechanisms of action. ontosight.ai

One of the key mechanisms of action for some naphthoimidazole derivatives appears to be the inhibition of cancer cell growth by interfering with DNA replication or by inducing apoptosis (programmed cell death). ontosight.ai For instance, certain 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov

Molecular docking and dynamics simulations are proving to be invaluable tools for visualizing and understanding how these molecules interact with biological targets at the atomic level. rsc.orgnih.gov These computational methods can predict the binding modes of the compounds within the active sites of enzymes or receptors, which can help to explain their biological activity and guide the design of more potent and selective inhibitors. nih.gov For example, molecular docking studies were performed to determine the binding interactions of certain 2-aryl-1H-naphtho[2,3-d]imidazole derivatives with the enzyme urease. rsc.org In another study, docking simulations confirmed the stable binding of novel imidazole derivatives within the active sites of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Rational Design of Naphthoimidazole-Based Functional Molecules

The culmination of advancements in synthesis, characterization, and understanding of biochemical interactions is enabling the rational design of naphthoimidazole-based functional molecules with specific, predetermined properties. This design-led approach is accelerating the discovery of new compounds for a wide range of applications.

In the realm of medicinal chemistry, the rational design of novel imidazole derivatives as potent enzyme inhibitors is a major focus. By understanding the structure-activity relationships, researchers can systematically modify the lead compound to enhance its efficacy and selectivity. For example, a series of novel imidazole derivatives were designed and synthesized as potent inhibitors of EGFR, a key target in cancer therapy. nih.gov The design process often involves computational modeling to predict the binding affinity and to guide the selection of substituents that will optimize the interaction with the target protein. nih.gov

The ability to design molecules with specific functions from the ground up represents a paradigm shift in the application of this compound and its derivatives, moving from exploratory synthesis to targeted molecular engineering.

Q & A

Q. Advanced Research Focus

  • Thermal Stability : Use differential scanning calorimetry (DSC) to monitor decomposition temperatures. For arylazobenzimidazoles, Z→E isomerization occurs at 60–80°C, suggesting similar thermal lability in naphthimidazoles .
  • Photostability : Expose solutions to visible light (450–550 nm) and track isomer ratios via HPLC. Cis/trans ratios in analogues shift from 1:3 to 3:1 under irradiation .

Methodological Insight : Combine UV-Vis spectroscopy (λmax ~350 nm for π→π* transitions) with time-resolved NMR to quantify isomerization kinetics.

How can solubility challenges be addressed during purification of this compound?

Q. Basic Research Focus

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by precipitation in ice-cold water.
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate isomers and impurities. LC-MS data () guide mobile-phase optimization .

Pro Tip : Add 0.1% trifluoroacetic acid (TFA) to enhance solubility and peak resolution in HPLC.

What computational approaches predict the electronic properties and isomer stability of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge distribution. For arylazobenzimidazoles, HOMO localization on the azo group explains photoresponsiveness .
  • Molecular Dynamics (MD) : Simulate solvent effects on isomer stability. Polar solvents stabilize the Z-isomer via hydrogen bonding with the NH group .

Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine force fields .

How should researchers resolve contradictions in reported spectroscopic data for naphthimidazole derivatives?

Q. Advanced Research Focus

  • Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to unambiguously assign signals. For example, δ 140.4 ppm in 13C NMR correlates with C-3 in the naphthalene ring .
  • Collaborative Analysis : Share raw data via platforms like ResearchGate to benchmark results against published spectra .
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What biological assays are suitable for evaluating the bioactivity of this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
  • Cellular Uptake : Tag with fluorophores (e.g., BODIPY) and track localization via confocal microscopy.
  • Toxicity Profiling : Use MTT assays on HEK293 or HepG2 cells to determine IC50 values.

Caution : NH groups may react with biomolecules; pre-acetylation (e.g., using acetic anhydride) can mitigate nonspecific binding .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

  • Steric Effects : Bulky substituents at the 1-position hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use Buchwald-Hartwig conditions with XPhos ligands to enhance efficiency.
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO2) at the 6-position increase electrophilicity, enabling nucleophilic aromatic substitution .

Case Study : In arylazobenzimidazoles, methoxy groups at C-5 reduce reaction yields by 15% due to steric hindrance .

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Reactant of Route 1
Reactant of Route 1
1H-Naphth[2,3-d]imidazol-2-amine
Reactant of Route 2
Reactant of Route 2
1H-Naphth[2,3-d]imidazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.